4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry. It consists of multiple functional groups, including an oxadiazole, imidazole, and benzenesulfonamide, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of this compound generally involves multistep reactions.
Starting from basic organic compounds, such as aromatic amines and sulfonyl chlorides, the pathway includes the formation of intermediate products like 1,2,4-oxadiazole and imidazole derivatives.
Typical conditions might include the use of catalysts, high temperatures, and controlled pH environments to facilitate the reactions.
Industrial Production Methods:
Industrial synthesis would require optimization for large-scale production, including efficient catalysts and cost-effective reagents.
Scaled-up reactions might involve continuous flow reactors to maintain reaction conditions and ensure high yields.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound may undergo oxidation at the oxadiazole or benzenesulfonamide sites.
Reduction: : Reduction reactions can occur, particularly at the nitro or sulfonyl groups if present.
Substitution: : Electrophilic and nucleophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Halides, acids, bases.
Major Products:
Oxidation might yield sulfone derivatives.
Reduction can produce amino derivatives.
Substitution typically results in various aromatic derivatives with different functional groups.
Scientific Research Applications
Chemistry:
Used as a precursor in the synthesis of more complex molecules.
Important in studying the reactivity of various functional groups.
Biology:
Potential as a biological probe to study enzyme interactions and metabolic pathways.
Medicine:
Investigated for antimicrobial, anti-inflammatory, and anticancer properties.
Industry:
Can serve as a building block in the synthesis of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism largely depends on the specific application.
In medicinal contexts, it might interact with enzyme active sites or receptor proteins, disrupting their normal function.
Pathways could involve inhibition of enzyme activity or blocking receptor signaling pathways, ultimately leading to therapeutic effects.
Comparison with Similar Compounds
4-chloro-N-(4-((4-(3-m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is structurally similar to other sulfonamides and oxadiazole-containing compounds.
Uniqueness:
The presence of both an imidazole and an oxadiazole ring in the same molecule distinguishes it from simpler sulfonamides.
Provides a unique scaffold for drug development due to its potential multiple interactions with biological targets.
Conclusion:
4-chloro-N-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)benzenesulfonamide is a versatile compound with promising applications in various fields. Its complex structure and multiple functional groups open avenues for extensive research in chemistry and medicine.
Properties
IUPAC Name |
4-chloro-N-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O3S/c1-17-3-2-4-19(13-17)24-28-25(34-29-24)23-15-31(16-27-23)14-18-5-9-21(10-6-18)30-35(32,33)22-11-7-20(26)8-12-22/h2-13,15-16,30H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDNTYEKZNLUWQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NS(=O)(=O)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.